2-Cyano-3-(2-thienyl)acrylic acid CAS 58177-53-0 properties
2-Cyano-3-(2-thienyl)acrylic acid CAS 58177-53-0 properties
Next-Generation MALDI Matrices: A Technical Whitepaper on 2-Cyano-3-(2-thienyl)acrylic Acid (CAS 58177-53-0)
Executive Summary
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies fundamentally on the physicochemical properties of the matrix to dictate ionization efficiency and analyte integrity. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) have dominated the field, they present severe limitations when analyzing high-molecular-weight synthetic polymers, fragile saccharides, and complex unknown mixtures due to extensive in-source fragmentation and poor co-crystallization kinetics.
[1], identified by CAS 58177-53-0, has recently emerged as a paradigm-shifting, broad-spectrum matrix. By replacing the traditional phenolic ring of CHCA with a thiophene heterocycle, CTA delivers unique thermodynamic properties that enable the intact desorption and ionization of a vast array of analytes, including lipids, peptides, proteins, saccharides, poly(ethylene glycols) (PEGs), and organometallics[2][3].
Part 1: Physicochemical Profiling and Structural Causality
Understanding the efficacy of CTA requires an analysis of its core physical properties and how its molecular structure governs gas-phase thermodynamics.
Quantitative Data Summary
| Property | Value |
| CAS Number | 58177-53-0[1] |
| Molecular Formula | C₈H₅NO₂S[1] |
| Molecular Weight | 179.20 g/mol [1] |
| Density | 1.442 g/cm³[4] |
| Melting Point | 217 – 220 °C[4] |
| Boiling Point | 354.4 °C at 760 mmHg[4] |
| Gas Phase Acidity (ΔG°acid) | 319.7 kcal/mol[5] |
| LogP | 1.74[4] |
The Causality of the Thiophene Heterocycle
The substitution of a benzene ring with a thiophene ring fundamentally alters the electron density and dipole moment of the matrix molecule.
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Attenuated Acidity for "Soft" Ionization: The measured gas-phase acidity (ΔG°acid) of CTA is 319.7 kcal/mol, which is higher (indicating lower acidity) than that of the conventional CHCA matrix (313.2 kcal/mol)[5]. Causality: Highly acidic matrices donate protons too aggressively during the ablation phase, transferring excess internal energy that cleaves labile bonds (e.g., glycosidic bonds in saccharides or ether linkages in PEGs). CTA’s attenuated acidity provides a "softer" ionization environment, favoring the formation of stable, intact cationized species (such as [M+Na]⁺) without noticeable fragment ions[5].
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Crystallization Kinetics: CTA exhibits highly rapid solvent evaporation on the target plate compared to matrices like SA[5]. Causality: Rapid evaporation restricts the time available for analytes to segregate from the matrix, forcing a highly homogeneous co-crystallization. This eliminates the tedious search for "sweet spots" and provides a uniform profile of the sample surface, which is a critical advantage for MALDI-Mass Spectrometry Imaging (MALDI-MSI)[2][5].
Part 2: Chemical Synthesis and Purification Workflow
The synthesis of CTA is achieved via a straightforward Knoevenagel condensation[4]. However, for mass spectrometry applications, the purification steps are as critical as the synthesis itself.
Figure 1: Knoevenagel condensation synthesis workflow for CTA.
Step-by-Step Synthesis Protocol
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Reaction Setup: Combine equimolar amounts of 2-thiophenecarboxaldehyde and cyanoacetic acid in absolute ethanol[4].
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Catalysis: Add a catalytic amount of a secondary amine (e.g., piperidine). Causality: The base abstracts a proton from the active methylene group of cyanoacetic acid, generating a carbanion that facilitates nucleophilic attack on the aldehyde carbon.
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Condensation: Reflux the mixture under continuous stirring until the reaction reaches completion (typically monitored via TLC).
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Precipitation: Cool the mixture to room temperature and acidify with dilute HCl. The crude 2-Cyano-3-(2-thienyl)acrylic acid will precipitate out of the solution.
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Purification (Critical Step): Recrystallize the crude product multiple times from an ethanol/water mixture. Causality: MALDI matrices must be ultra-pure. Trace alkali metals (Na⁺, K⁺) from glassware or reagents can uncontrollably shift the ionization profile (creating complex adduct clusters), while organic impurities absorb UV energy, drastically reducing the desorption efficiency of the laser.
Part 3: Mechanistic Pathway of CTA-Assisted Desorption
Figure 2: MALDI-TOF MS desorption and ionization pathway using CTA matrix.
Part 4: Self-Validating Experimental Protocol for Broad-Spectrum MALDI
To harness the full potential of CTA for analyzing diverse molecular classes (from 500 Da saccharides to 40 kDa PEGs)[2][5], researchers must utilize a strictly controlled, self-validating spotting protocol.
Step 1: Matrix Solution Preparation
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Action: Dissolve purified CTA to a final concentration of 10 mg/mL in a solvent system of 50:50 (v/v) Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).
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Causality: The organic acetonitrile ensures complete solvation of the hydrophobic thiophene ring, while the aqueous fraction dissolves polar analytes (like proteins and saccharides). TFA provides the baseline proton concentration required to initiate positive-ion mode [M+H]⁺ generation during the gas-phase plume expansion.
Step 2: Analyte Preparation
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Action: Dilute the target analyte (e.g., BSA, PEG, or unknown tissue extract) to a concentration of 1–10 pmol/µL in a compatible solvent.
Step 3: Spotting (Dried-Droplet Method)
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Action: Deposit 1 µL of the CTA matrix solution onto a stainless-steel MALDI target plate. Immediately add 1 µL of the analyte solution directly into the matrix droplet. Mix thoroughly by pipetting up and down 3-4 times.
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Causality: Immediate mechanical mixing prior to the rapid evaporation of CTA ensures that the analyte is trapped uniformly within the growing crystal lattice, preventing the analyte from precipitating at the droplet edges (the "coffee ring" effect).
Step 4: System Validation (The Self-Validating Step)
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Action: Before analyzing unknown samples, spot a known labile standard, such as Maltotriose (504 Da)[5], using the exact protocol above.
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Validation Criteria: A successful CTA matrix preparation will yield a dominant, intact sodiated ion peak ([M+Na]⁺ at m/z 527) without significant lower-mass fragment peaks. If fragmentation is observed, it indicates that the laser fluence is set too high.
Step 5: MS Acquisition
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Action: Irradiate the crystallized spot using a Nd:YAG (355 nm) or N₂ (337 nm) laser. Begin acquisition at roughly 70% of the standard laser fluence threshold used for CHCA[2][5].
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Causality: Because CTA possesses superior UV absorptivity and lower gas-phase acidity, it requires significantly less laser energy to trigger the desorption plume. Lowering the laser power prevents thermal degradation of the analyte, yielding high-resolution, intact mass spectra.
References
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Yerra, N. V., Dyaga, B., Dadinaboyina, S. B., Pandeti, S., Vaidya, J. R., Tabet, J.-C., & Thota, J. R. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 387-393. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 710411, 2-Cyano-3-(2-thienyl)acrylic acid." PubChem. URL:[Link]
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GlobalChemMall. "2-CYANO-3-(2-THIENYL)ACRYLIC ACID Properties and Synthesis." GlobalChemMall. URL:[Link]
